molecular formula C₂₅H₃₆N₈O₉ B612557 2070009-26-4 CAS No. 2070009-26-4

2070009-26-4

Cat. No.: B612557
CAS No.: 2070009-26-4
M. Wt: 592.60
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Description

pGlu-Pro-Arg-MNA monoacetate is a chromogenic substrate.

Properties

CAS No.

2070009-26-4

Molecular Formula

C₂₅H₃₆N₈O₉

Molecular Weight

592.60

sequence

One Letter Code: pGlu-PR-MNA

Origin of Product

United States

Molecular Mechanism of Action and Enzyme Substrate Specificity

Quantitative Analysis of Enzymatic Inhibition Kinetics of Pglu-Pro-Arg-mna Monoacetate

Competitive inhibition by Pglu-Pro-Arg-mna monoacetate involves the reversible binding of the inhibitor to the active site of an enzyme, the same site that the natural substrate would bind to. biosynth.com This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The inhibitor's structure, which mimics that of the natural substrate, is crucial for this interaction. biosynth.com The tripeptide sequence, particularly the arginine residue, is designed to be recognized by the target protease. vulcanchem.com

The key characteristics of this inhibition modality include:

No change in Vmax: At very high substrate concentrations, the substrate can outcompete the inhibitor, and the reaction can still reach its maximum velocity (Vmax).

Increase in apparent Km: The Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, appears to increase in the presence of a competitive inhibitor. This is because a higher concentration of the substrate is required to achieve Vmax.

Illustrative data demonstrating the effect of a hypothetical competitive inhibitor on enzyme kinetics is presented in Table 1.

Table 1: Illustrative Enzyme Kinetics Data with a Competitive Inhibitor This table presents hypothetical data to illustrate the principles of competitive inhibition, as specific experimental values for Pglu-Pro-Arg-mna monoacetate are not publicly available.

Substrate Concentration ([S]) (mM)Initial Velocity (V₀) without Inhibitor (µM/min)Initial Velocity (V₀) with Competitive Inhibitor (µM/min)
15029
27145
58367
109180
209590

The binding of Pglu-Pro-Arg-mna monoacetate to the active site of a protease is a dynamic process governed by the affinity of the inhibitor for the enzyme. This interaction is non-covalent and reversible. The inhibitor occupies the active site, forming an enzyme-inhibitor (EI) complex. biosynth.com The effectiveness of the inhibitor is determined by the equilibrium between the formation of the EI complex and its dissociation back into the free enzyme and inhibitor. The strength of this binding is quantitatively expressed by the inhibition constant (Ki). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and, therefore, more potent inhibition.

Characterization of Competitive Inhibition Modalities

Elucidation of Specificity Profiles Against Diverse Protease Families

The specificity of Pglu-Pro-Arg-mna monoacetate is largely dictated by its peptide sequence, which is designed to be recognized by specific proteases. vulcanchem.com

Pglu-Pro-Arg-mna monoacetate is well-established as a substrate for serine proteases, a large family of enzymes characterized by a serine residue in their active site. vulcanchem.commdpi.com Its primary targets include thrombin and activated protein C, both of which are key enzymes in the blood coagulation cascade. vulcanchem.commolnova.cn The arginine residue in the peptide sequence is the primary recognition and cleavage site for these enzymes. vulcanchem.com The pyroglutamic acid at the N-terminus provides stability against degradation by aminopeptidases. vulcanchem.com

While it acts as a substrate, its competitive inhibition is also relevant to serine proteases that recognize similar peptide sequences. biosynth.com The degree of inhibition would vary depending on the specific protease's active site architecture and its affinity for the Pglu-Pro-Arg sequence.

Information regarding the direct interaction of Pglu-Pro-Arg-mna monoacetate with cysteine proteases is scarce in the available literature. Cysteine proteases utilize a cysteine residue as the catalytic nucleophile. bibliotekanauki.pl While some peptide-based inhibitors can show cross-reactivity, the specificity of Pglu-Pro-Arg-mna monoacetate is primarily directed towards serine proteases that cleave after an arginine residue. It is plausible that some level of weak, non-specific binding could occur, but significant inhibition or substrate activity is not expected without specific experimental evidence.

There is no significant evidence to suggest that Pglu-Pro-Arg-mna monoacetate is a substrate or inhibitor for metalloproteases or aspartic proteases. These protease families have distinct catalytic mechanisms and active site structures.

Metalloproteases utilize a metal ion, typically zinc, to catalyze the cleavage of peptide bonds. Their substrate specificity is often determined by the amino acid residues at different positions relative to the scissile bond.

Aspartic proteases employ two aspartic acid residues to catalyze peptide bond hydrolysis.

The design of Pglu-Pro-Arg-mna monoacetate, with its specific tripeptide sequence targeting serine proteases, makes it an unlikely candidate for significant interaction with these other protease classes.

Unraveling the Inhibitory Mechanism of Compound 2070009-26-4 (BI-3231) on 17β-Hydroxysteroid Dehydrogenase 13

The scientific community has shown increasing interest in the chemical compound this compound, also known as BI-3231, for its potential therapeutic applications. This potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a focal point of research, particularly in the context of liver diseases such as nonalcoholic steatohepatitis (NASH). patsnap.comdrughunter.commedchemexpress.comnih.gov Understanding the precise molecular interactions that govern its inhibitory activity is crucial for the development of targeted therapies. This article delves into the molecular mechanism of action of BI-3231, with a specific focus on its enzyme substrate specificity and the nuanced nature of its binding to HSD17B13.

Mechanistic Differentiation: Direct Active Site Binding Versus Allosteric Influence

The interaction between an inhibitor and an enzyme can generally be categorized as either direct binding to the active site, where it competes with the substrate, or allosteric binding at a separate site, which induces a conformational change that affects the active site's function. The case of BI-3231 presents a more intricate scenario that blurs the lines between these classifications.

Kinetic studies have revealed an uncompetitive mode of inhibition for BI-3231 with respect to NAD+. opnme.com This finding is significant as it indicates that BI-3231 does not simply compete with NAD+ for its binding site. Instead, it suggests that the inhibitor preferentially binds to the enzyme-cofactor (HSD17B13-NAD+) complex.

Further elucidating this mechanism, thermal shift assays have confirmed that BI-3231 only confers thermal stability to HSD17B13 in the presence of NAD+. nih.gov This provides strong evidence that the binding of the cofactor induces a conformational change in the enzyme that is necessary for the subsequent binding of BI-3231. opnme.com

Computational homology models and docking studies offer a more detailed view of this interaction. It is postulated that BI-3231 binds in a pocket adjacent to the NAD+ binding site. acs.org Specifically, the phenol (B47542) group of BI-3231 is thought to interact with key residues of the enzyme's catalytic triad, namely Ser172 and Tyr185. acs.org This proximity allows for charge transfer and dispersion interactions between the inhibitor and the bound NAD+. acs.org

Structural biology studies have shown that in its apo form (without a bound ligand), the substrate-binding site of HSD17B13 is obstructed by its C-terminal peptide. nih.gov The binding of NAD+ is crucial for the structural integrity required for inhibitor binding. Docking models of BI-3231 into a crystal structure of HSD17B13 complexed with another inhibitor and NAD+ show BI-3231 occupying a similar position within the active site. nih.gov

Mechanistic Characteristics of BI-3231 Inhibition
CharacteristicFindingImplication
NAD+ DependencyBinding and inhibition require the presence of NAD+Inhibitor binds to the enzyme-cofactor complex
Mode of InhibitionUncompetitive with respect to NAD+Does not directly compete with the cofactor for its binding site
Thermal Shift AssayStabilization of HSD17B13 only in the presence of NAD+Confirms NAD+ binding is a prerequisite for inhibitor binding
Computational ModelingBinds adjacent to NAD+ and interacts with the catalytic triadSuggests a complex interaction at or near the active site

Applications in Advanced Biochemical and Pharmacological Investigations

Utilization in High-Resolution Enzyme Kinetic Studies and Mechanistic Pathway Elucidation

The study of enzyme kinetics, which measures the rates of enzyme-catalyzed reactions, is fundamental to understanding enzyme function and regulation. pressbooks.pubmhmedical.com Pglu-Pro-Arg-mna monoacetate is extensively used in this field as a competitive inhibitor. biosynth.com By introducing this compound into enzymatic assays, researchers can quantitatively measure its effect on the reaction rate, which is typically monitored using UV-Visible spectrophotometry to detect the formation of a product over time. jascoinc.com

This process allows for the determination of key kinetic parameters, such as the inhibitor constant (K_i), which represents the affinity of the inhibitor for the enzyme. A lower K_i value signifies tighter binding and more potent inhibition. These studies are crucial for elucidating the specific steps in a biochemical pathway and understanding how enzymes function and are regulated. biosynth.compressbooks.pub By comparing the kinetics of an enzyme in the presence and absence of Pglu-Pro-Arg-mna monoacetate, scientists can build detailed models of the enzyme's catalytic mechanism.

Table 1: Illustrative Enzyme Kinetic Parameters

This table provides an example of typical data generated in enzyme kinetic studies using an inhibitor like Pglu-Pro-Arg-mna monoacetate. The values are representative and serve to illustrate the concepts of V_max, K_m, and K_i.

ParameterDescriptionValue
V_max (No Inhibitor) Maximum reaction velocity without the inhibitor.120 µmol/min
K_m (No Inhibitor) Substrate concentration at half V_max; indicates substrate affinity.15 µM
V_max (With Inhibitor) Maximum reaction velocity in the presence of a competitive inhibitor.120 µmol/min
Apparent K_m (With Inhibitor) The K_m observed in the presence of a competitive inhibitor.45 µM
K_i Inhibition constant; indicates the binding affinity of the inhibitor.7.5 µM

Implementation in High-Throughput Screening Platforms for Novel Inhibitor Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of thousands of chemical compounds against a specific biological target. bmglabtech.com In this context, Pglu-Pro-Arg-mna monoacetate can be employed as a reference or tool compound in HTS assays designed to find new inhibitors of a target protease. biosynth.comsci-hub.se

During an HTS campaign, the inhibitory activity of a large library of test compounds is measured. nih.gov Pglu-Pro-Arg-mna monoacetate can serve as a positive control, providing a benchmark for potent inhibition. sci-hub.se Assays are often performed in microtiter plates, where a change in a fluorescent or colorimetric signal indicates whether the enzyme has been inhibited. jascoinc.comsci-hub.se By identifying "hits" from the library that show similar or better inhibitory activity than the reference compound, researchers can select promising candidates for further development. bmglabtech.com

Contributions to Structural Biology through Co-crystallization and Cryo-EM Studies of Enzyme-Inhibitor Complexes

Structural biology aims to determine the three-dimensional shapes of macromolecules like proteins to understand their function. thermofisher.com Pglu-Pro-Arg-mna monoacetate facilitates these studies by forming stable complexes with its target proteases. biosynth.com Researchers can then use techniques like X-ray crystallography or cryogenic electron microscopy (Cryo-EM) to solve the high-resolution structure of this enzyme-inhibitor complex.

These structural snapshots are incredibly valuable. They reveal the precise molecular interactions—such as hydrogen bonds and hydrophobic contacts—between the inhibitor and the amino acid residues in the enzyme's active site. This information provides a deep understanding of the basis of the enzyme's specificity and catalytic mechanism. biosynth.com Furthermore, the detailed structural map of the inhibitor bound in the active site serves as a powerful template for structure-based drug design, allowing computational chemists to design new, more potent, and selective inhibitors.

Role in the Validation of Novel Therapeutic Targets within Proteolytic Cascades

Proteolytic cascades are sequential activation pathways where one protease activates the next, playing critical roles in processes like blood coagulation, inflammation, and apoptosis. nih.govwashington.edu The dysregulation of these cascades is often implicated in disease. researchgate.netnih.gov Pglu-Pro-Arg-mna monoacetate is a valuable tool for validating whether a specific protease within such a cascade is a viable therapeutic target. biosynth.com

By using this specific inhibitor to block the activity of a single target enzyme in a cellular or in vivo model, researchers can observe the downstream biological consequences. If inhibiting the target protease leads to a desirable therapeutic effect—for instance, preventing the activation of a pro-inflammatory pathway—it provides strong evidence that the enzyme is a valid drug target. biosynth.complos.org This validation is a critical step in the early stages of drug development, helping to confirm that a therapeutic strategy is sound before committing significant resources. biosynth.com

Investigation of Protein-Protein Interactions Regulated by Proteolytic Processing

Many protein-protein interactions (PPIs) are controlled by proteolytic processing, where an enzyme must first cleave a precursor protein to allow it to interact with its binding partners. wikipedia.orgmdpi.com Inhibiting a key protease with a tool compound like Pglu-Pro-Arg-mna monoacetate allows researchers to study these regulatory events.

For example, if a protease is responsible for cleaving a cell surface receptor to release a soluble domain that then binds to another protein, adding the inhibitor would prevent this cleavage. Scientists can then measure the resulting change in the downstream PPI. mdpi.com This approach helps to dissect complex signaling networks and understand how proteolytic activity directly modulates the cellular interactome, the complex web of protein interactions that governs cellular function. wikipedia.org

Computational Approaches and Structure Activity Relationship Sar Elucidation

Molecular Docking and Molecular Dynamics Simulations of Pglu-Pro-Arg-mna Monoacetate with Target Enzymes

Computational approaches are essential in elucidating the interactions between a peptide substrate like Pglu-Pro-Arg-mna Monoacetate and its target enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful tools in this regard, providing insights at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. For Pglu-Pro-Arg-mna Monoacetate, this would involve modeling its interaction with the active site of enzymes like thrombin. The process helps in understanding the binding mode and the key residues involved in the interaction. For instance, studies on similar peptide-based thrombin inhibitors, such as those with a D-Phe-Pro-Arg sequence, have successfully used molecular docking to guide the design of new compounds. nih.govplos.org These studies reveal that the D-Arg residue forms crucial contacts within the enzyme's active site. nih.gov

Molecular Dynamics (MD) Simulations offer a dynamic perspective of the enzyme-substrate complex. nih.gov These simulations can reveal the conformational changes that occur upon binding and provide a more accurate estimation of binding free energies. nsf.govnih.govbiorxiv.org For a flexible peptide like Pglu-Pro-Arg-mna Monoacetate, MD simulations can track the stability of the docked pose, the network of hydrogen bonds, and the role of water molecules in the binding interface, which are crucial for its activity as a substrate. nsf.govnih.govbiorxiv.org For example, MD simulations have been used to study the behavior of other tripeptides, revealing how their conformation and interaction with the environment are influenced by their amino acid sequence. rsc.orgmdpi.com

Computational TechniqueApplication to Pglu-Pro-Arg-mna MonoacetatePotential Insights
Molecular Docking Predicting the binding pose in the active site of target enzymes (e.g., thrombin).Identification of key interacting residues, initial estimation of binding affinity.
Molecular Dynamics Simulating the dynamic behavior of the enzyme-substrate complex over time.Assessment of binding stability, analysis of conformational changes, refinement of binding free energy calculations.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of QSAR models for peptide substrates like Pglu-Pro-Arg-mna Monoacetate can provide a predictive tool for designing new analogs with improved properties.

The process involves:

Data Collection: Gathering a dataset of peptides with known enzymatic cleavage rates or binding affinities.

Descriptor Calculation: Calculating molecular descriptors that quantify various aspects of the peptides' structure (e.g., steric, electronic, hydrophobic properties).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model correlating the descriptors with the activity. mdpi.comtandfonline.comtandfonline.com

Validation: Rigorously validating the model's predictive power.

For substrates of thrombin, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory activity. nih.govacs.org These studies have highlighted the importance of specific physicochemical properties at different positions of the peptide sequence for effective binding. mdpi.com

Predictive Modeling of Binding Affinity and Enzymatic Specificity Using In Silico Methods

In silico methods are increasingly used to predict the binding affinity and enzymatic specificity of peptide substrates. These predictive models are often based on machine learning algorithms trained on large datasets of known enzyme-substrate interactions. mdpi.com

For Pglu-Pro-Arg-mna Monoacetate, predictive models could be developed to:

Estimate Binding Affinity (Ki or IC50 values): By analyzing the structural features of the peptide, these models can predict how tightly it will bind to a target enzyme.

Predict Enzymatic Specificity: These models can help in understanding why Pglu-Pro-Arg-mna Monoacetate is a good substrate for certain proteases and not for others. This is achieved by analyzing the patterns in the amino acid sequences that are preferred by different enzymes.

The development of such predictive tools is crucial for high-throughput screening of virtual peptide libraries, accelerating the discovery of novel and more specific substrates. mdpi.com

Modeling ApproachObjectiveKey Methodologies
Binding Affinity Prediction To estimate the strength of the interaction between the peptide and the enzyme.Machine Learning Regression Models, Free Energy Perturbation, MM/PBSA and MM/GBSA.
Enzymatic Specificity Prediction To determine the selectivity of the peptide for different enzymes.Classification-based Machine Learning Models, Analysis of consensus sequences.

Rational Design Principles for Enhanced Pglu-Pro-Arg-mna Monoacetate Analogs and Derivatives

The insights gained from computational studies provide a solid foundation for the rational design of new analogs of Pglu-Pro-Arg-mna Monoacetate with enhanced properties. The goal is to create derivatives that might be more sensitive, more specific, or more stable.

Key principles for rational design include:

Structure-Based Design: Utilizing the 3D structure of the enzyme-substrate complex obtained from docking and MD simulations to make targeted modifications. For example, introducing a substituent that can form an additional hydrogen bond with the enzyme could enhance binding affinity. nih.govplos.org

Ligand-Based Design: Applying the knowledge from QSAR models to design new peptides with the desired descriptor values. If a QSAR model indicates that a lower hydrophobicity at a certain position increases activity, new analogs can be synthesized with more polar amino acids at that position.

Scaffold Hopping: Replacing the peptide backbone with a non-peptidic scaffold that mimics the conformation and key interactions of the original peptide. This can lead to derivatives with improved metabolic stability.

The rational design of chromogenic substrates has been successfully applied to other systems, demonstrating the power of these computational approaches in developing novel biochemical tools. nih.gov For instance, the design of bivalent peptide ligands for thrombin has shown that optimizing both the active-site-directed sequence and a secondary binding site can lead to potent inhibitors. oup.com

Methodological Considerations in Research Utilizing Pglu Pro Arg Mna Monoacetate

Design and Optimization of In Vitro Enzymatic Assays for Compound Activity Assessment

The design and optimization of in vitro enzymatic assays are fundamental to accurately assess the activity of enzymes interacting with Pglu-Pro-Arg-mna monoacetate. This compound is a chromogenic substrate, meaning its cleavage by an enzyme releases a colored product (chromophore) that can be quantified spectrophotometrically. scbt.comdcfinechemicals.comontosight.ai This property makes it a valuable tool for studying the kinetics of enzymes like thrombin and for assays measuring the activity of proteins such as antithrombin III and Protein C. medchemexpress.cnresearchgate.netresearchgate.net

A typical assay involves the enzyme, the substrate (Pglu-Pro-Arg-mna monoacetate), and a buffer solution to maintain optimal pH and ionic strength. biocompare.com The rate of the enzymatic reaction is determined by monitoring the increase in absorbance of the released chromophore over time. ontosight.ai

Several factors must be systematically optimized to ensure the assay is sensitive, accurate, and reproducible:

Enzyme and Substrate Concentrations: The concentration of the enzyme should be low enough to ensure the reaction rate is linear over the measurement period. The substrate concentration is typically varied to determine kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax). For routine assays, the substrate concentration is often set at or near the Km value.

Buffer Composition, pH, and Temperature: The choice of buffer and its pH are critical as enzyme activity is highly pH-dependent. The optimal pH for the target enzyme should be used. mdpi.com Similarly, temperature affects reaction rates and must be controlled and kept constant throughout the experiment. mdpi.com

Reaction Time: The incubation time should be sufficient to generate a measurable signal but short enough to remain within the initial linear rate of the reaction.

A well-designed assay using Pglu-Pro-Arg-mna monoacetate will yield reliable data on enzyme activity and can be adapted for high-throughput screening of potential inhibitors. The following table provides an example of components in a typical enzymatic assay kit.

ComponentFunctionTypical Form
Substrate Converted by the target enzyme into a detectable product.Labeled peptide, such as Pglu-Pro-Arg-mna monoacetate. biocompare.com
Detection Reagent Reacts with the product of the primary reaction to generate a signal.May be a chromogenic dye or fluorescent probe if the initial product is not directly detectable. biocompare.com
Enzyme In coupled assays, this enzyme acts on the product of the first reaction.A secondary enzyme to produce a detectable byproduct. biocompare.com
Reaction Buffer Maintains optimal physiological conditions for the enzyme.A solution that maintains the necessary pH and ionic strength. biocompare.com
Lysis Reagent Used to release intracellular enzymes from cells.A buffer or reagent for cell lysis. biocompare.com
Cofactors or Activators Molecules required for some enzymes to function optimally.Metal ions or other small molecules. biocompare.com
Reaction Stopper Halts the enzymatic reaction at a specific time point.An enzyme inhibitor or a solution that denatures the enzyme. biocompare.com

Strategies for Minimizing Experimental Variability and Bias in Peptidomimetic Research

Research involving peptidomimetics like Pglu-Pro-Arg-mna monoacetate is susceptible to experimental variability and bias, which can compromise the validity of the results. Implementing strategies to minimize these factors is crucial.

One major source of variability is the inherent instability of peptides. To enhance stability and reduce susceptibility to proteolysis, several chemical modification strategies can be employed during the design of peptidomimetic inhibitors. These include:

N- and C-Termini Modifications: Acetylation of the N-terminus or amidation of the C-terminus can increase resistance to exopeptidases. nih.gov

Cyclization: Introducing a cyclic structure reduces the flexibility of the peptide, making it more resistant to enzymatic degradation. nih.govmdpi.com

Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-natural residues can significantly enhance stability against proteolysis. mdpi.com

Another potential source of error is the physical handling of synthetic peptides. For instance, static charge can make accurate weighing of lyophilized peptides difficult, leading to inconsistencies in standard and sample concentrations. biomedgrid.com Using anti-static equipment and controlling humidity can mitigate this issue. biomedgrid.com

Furthermore, the purity of the synthetic peptide is critical. Contaminating peptides from the synthesis process can lead to false-positive or false-negative results. nih.gov Therefore, a robust quality assurance and quality control (QA/QC) protocol is essential.

Finally, enzymatic sequence bias, where an enzyme shows preference for certain sequences, can interfere with the interpretation of experimental data. nih.govbiorxiv.orgoup.com Using tools to characterize and correct for such biases can lead to more accurate molecular signatures. nih.govbiorxiv.orgoup.com

Advanced Analytical Techniques for Real-Time Monitoring of Compound-Target Interactions

To gain deeper insights into the interaction between Pglu-Pro-Arg-mna monoacetate or related peptidomimetics and their target enzymes, advanced analytical techniques that allow for real-time monitoring are invaluable.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions. nih.govmtoz-biolabs.com In a typical SPR experiment, one molecule (the ligand, e.g., a target enzyme or a peptide mimic of a receptor domain) is immobilized on a sensor chip. mtoz-biolabs.comnih.gov The other molecule (the analyte, e.g., a peptidomimetic inhibitor) is then flowed over the surface. The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface. mtoz-biolabs.com This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a biomolecular binding event. malvernpanalytical.comfrontiersin.orgichorlifesciences.com In an ITC experiment, a solution of the ligand (e.g., a substrate or inhibitor) is titrated into a solution of the macromolecule (e.g., the target enzyme) in a sample cell. biocompare.com The resulting heat changes are measured, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy (ΔH), and stoichiometry (n). ichorlifesciences.combiocompare.com ITC is particularly useful for characterizing enzyme kinetics and inhibition, as the heat generated during catalysis is directly proportional to the reaction rate. malvernpanalytical.comfrontiersin.orgichorlifesciences.com

The following table summarizes the key parameters obtained from SPR and ITC analyses.

TechniqueKey Parameters Obtained
Surface Plasmon Resonance (SPR) Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD)
Isothermal Titration Calorimetry (ITC) Binding affinity (KA), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n), Michaelis constant (Km), Catalytic rate constant (kcat)

Quality Control and Reproducibility in Biochemical Inhibition Studies

Ensuring the quality and reproducibility of biochemical inhibition studies is paramount for the reliable evaluation of peptidomimetic inhibitors. This begins with the rigorous quality control (QC) of the synthetic peptides used.

The identity and purity of synthetic peptides should be confirmed using analytical techniques such as:

Mass Spectrometry (MS): Confirms the molecular weight of the peptide, ensuring the correct product was synthesized. innovagen.comlcms.cz High-resolution MS can also provide information on sequence integrity. innovagen.com

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide by separating it from any impurities generated during synthesis. polypeptide.com A stability-indicating HPLC method is crucial to ensure that any degradation products can also be separated and quantified. polypeptide.com

Beyond the purity of the peptide itself, the reproducibility of the inhibition assay must be established. This involves careful control of all experimental parameters as discussed in section 6.1. For fluorogenic or chromogenic assays, it is important to ensure the stability of the substrate and the fluorescent or colored product under the assay conditions. mdpi.comlabcluster.com The use of appropriate controls, such as a known inhibitor as a positive control and the vehicle (e.g., DMSO) as a negative control, is essential for validating the assay performance. acs.org

Future Directions and Emerging Research Frontiers

Innovation in the Design and Synthesis of Next-Generation Peptidomimetic Probes

The evolution of peptidomimetic probes, including analogs of Pglu-Pro-Arg-mna Monoacetate, is moving towards creating molecules with enhanced stability, specificity, and functionality. A key area of innovation is the incorporation of unnatural amino acids and the use of cyclization to create more rigid structures that are less susceptible to degradation by other proteases. nih.gov These modifications can lead to probes with higher binding affinities and greater selectivity for their target enzymes. researchgate.net

Future design strategies are also exploring novel scaffolds that mimic the secondary structures of peptides, such as β-turns and α-helices, to improve interaction with enzyme active sites. nih.gov The synthesis of these next-generation probes often involves sophisticated techniques like solid-phase synthesis, which allows for the precise and controlled assembly of these complex molecules. biosynth.com Furthermore, the development of "activatable probes" represents a significant leap forward; these probes remain in a quenched or inactive state until they are cleaved by a specific target enzyme, thereby minimizing off-target signals and enhancing imaging contrast in complex biological environments. tandfonline.com Another innovative approach involves the creation of bicyclic peptides, which offer superior structural stability and binding affinity compared to their monocyclic counterparts, leading to improved pharmacokinetics and resistance to proteolysis. tandfonline.com

Design InnovationAdvantageRelevant Research Focus
Unnatural Amino Acids Increased stability, novel binding interactionsEnhancing resistance to proteolytic degradation and improving target specificity. nih.gov
Cyclization Constrained conformation, improved binding affinityCreating more rigid structures that fit precisely into enzyme active sites. researchgate.net
Novel Scaffolds Mimicry of peptide secondary structuresDeveloping probes that replicate the binding modes of natural substrates. nih.gov
Activatable Probes Reduced off-target signals, enhanced contrastDesigning probes for high-precision in vivo imaging and diagnostics. tandfonline.com
Bicyclic Peptides Enhanced stability and binding affinityImproving the in vivo performance and longevity of peptide-based probes. tandfonline.com

Integration of Pglu-Pro-Arg-mna Monoacetate into Integrated Systems Biology Approaches

The utility of specific molecular probes like Pglu-Pro-Arg-mna Monoacetate is significantly amplified when integrated into systems biology and multi-omics approaches. frontiersin.orgnih.gov These large-scale studies, which encompass genomics, transcriptomics, proteomics, and metabolomics, aim to build a comprehensive picture of complex biological systems. mdpi.com In this context, Pglu-Pro-Arg-mna Monoacetate and its future iterations can serve as functional tools to validate data from "omics" studies, for instance, by confirming the activity of proteases identified through proteomic screening. nih.gov

The integration of such probes allows researchers to move from static snapshots of molecular components to a dynamic understanding of cellular processes. For example, a systems-level analysis might identify a particular protease as being upregulated in a disease state. A specific probe can then be used to measure the activity of this protease in real-time, providing crucial functional validation. Future research will likely see the development of panels of peptidomimetic probes, each targeting a different enzyme within a particular signaling pathway, enabling a more holistic and dynamic view of cellular networks. nih.gov This multi-omics integration is becoming increasingly crucial for dissecting the mechanisms of complex diseases and identifying novel drug targets. mdpi.com

Advancements in Biosensing Technologies for Pglu-Pro-Arg-mna Monoacetate Interaction Detection

The detection of interactions between peptidomimetic probes like Pglu-Pro-Arg-mna Monoacetate and their target enzymes is being revolutionized by advancements in biosensing technologies. researchgate.net Traditional methods often rely on colorimetric or fluorometric readouts. However, newer label-free techniques are emerging that offer higher sensitivity and real-time analysis. mdpi.com

Electrochemical biosensors, for instance, can detect the binding event or enzymatic cleavage as a change in electrical properties at an electrode surface. nih.govmdpi.com These sensors can be highly sensitive and are amenable to miniaturization for point-of-care applications. biorxiv.org Surface Plasmon Resonance (SPR) is another powerful label-free technique that can monitor binding kinetics in real-time by detecting changes in the refractive index at a sensor surface. proteinsandproteomics.org The use of nanomaterials, such as gold nanoparticles and carbon nanotubes, is also being explored to amplify the signal in various biosensor formats, leading to ultra-sensitive detection of enzyme activity. mdpi.commdpi.com These advanced biosensing platforms, when combined with specific probes, will enable more precise and quantitative measurements of enzyme activity in complex biological samples. rsc.org

Biosensing TechnologyPrinciple of DetectionAdvantages
Electrochemical Biosensors Measures changes in electrical properties upon interaction. nih.govHigh sensitivity, potential for miniaturization, label-free detection. mdpi.combiorxiv.org
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding. proteinsandproteomics.orgReal-time kinetic data, label-free. proteinsandproteomics.org
Nanomaterial-Enhanced Sensors Uses nanoparticles to amplify the detection signal. mdpi.comUltra-high sensitivity, potential for multiplexing. mdpi.com

Predictive Computational Frameworks for De Novo Peptidomimetic Design and Optimization

The design of future peptidomimetic probes will be increasingly driven by predictive computational frameworks. plos.org These in silico approaches allow for the rapid screening of vast virtual libraries of compounds to identify promising candidates for synthesis and experimental validation. mdpi.com Machine learning and artificial intelligence (AI) are playing a pivotal role in this field, with algorithms capable of predicting the binding affinity and specificity of a peptide for a given protein target based on its sequence and structure. ardigen.comnih.gov

De novo design tools, some leveraging deep learning models like AlphaFold, can now generate entirely new peptide sequences with desired binding characteristics. ardigen.combiorxiv.org Molecular dynamics simulations provide a way to model the flexibility of both the peptide and the target enzyme, offering a more dynamic and accurate picture of their interaction. nih.gov These computational methods, often part of a "virtual screening" pipeline, not only accelerate the discovery of new probes but also enable the optimization of existing ones by predicting the effects of specific chemical modifications. tandfonline.com This iterative cycle of computational design, synthesis, and experimental testing is set to become a cornerstone of peptidomimetic development. researchgate.net

Q & A

Q. How to align research on this compound with ethical guidelines for novel compound studies?

  • Methodological Answer :
  • Institutional Review Board (IRB) approval : Submit protocols for animal/human subject studies, emphasizing minimization of harm and data anonymization .
  • FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or Figshare .

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